Unambiguous Structure Elucidation of 6-Phenyl-2,3-dihydro-1H-indole: A Comprehensive Analytical Framework
Unambiguous Structure Elucidation of 6-Phenyl-2,3-dihydro-1H-indole: A Comprehensive Analytical Framework
Executive Summary
The 2,3-dihydro-1H-indole (indoline) core is a privileged scaffold in medicinal chemistry, frequently utilized to design kinase inhibitors, monoamine reuptake modulators, and botulinum neurotoxin antagonists[1][2]. Regioselective functionalization of this core—specifically phenylation at the C6 position—drastically alters its steric bulk and electronic profile, directly impacting target binding affinity.
However, distinguishing 6-phenylindoline from its regioisomers (e.g., 4-phenyl or 5-phenylindoline) requires a rigorous, self-validating analytical approach. Relying solely on 1D Nuclear Magnetic Resonance (NMR) is insufficient due to overlapping aromatic spin systems. This whitepaper provides an in-depth, step-by-step technical guide to the unambiguous structure elucidation of 6-phenyl-2,3-dihydro-1H-indole, utilizing High-Resolution Mass Spectrometry (HRMS) and a holistic 2D NMR strategy[3].
Strategic Framework for Indoline Elucidation
The structural confirmation of complex indole and indoline derivatives demands a multi-faceted approach[4]. The workflow begins with HRMS to establish the exact molecular formula, followed by 1D NMR to identify functional groups, and culminates in 2D NMR (COSY, HSQC, and HMBC) to map the exact regiochemistry of the carbon skeleton[5].
Fig 1. Holistic analytical workflow for the structure elucidation of 6-phenylindoline.
High-Resolution Mass Spectrometry (HRMS)
Before mapping the connectivity of the molecule, the exact atomic composition must be verified. HRMS provides the exact mass, which, when compared to the theoretical mass, confirms the formula C14H13N .
Experimental Protocol: ESI-TOF MS
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Causality of Choice: The secondary amine of the indoline ring is highly basic and readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal technique for generating the [M+H]+ ion without inducing excessive fragmentation[4].
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Sample Preparation: Dissolve 1 mg of the purified 6-phenylindoline in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent system of 0.1% formic acid in water/acetonitrile (50:50, v/v).
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Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix in positive ion mode to ensure mass accuracy is <2 ppm .
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Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min using a precision syringe pump.
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Acquisition: Set the capillary voltage to 3.5 kV, drying gas ( N2 ) to 8 L/min at 300 °C, and nebulizer pressure to 15 psig. Acquire MS1 data over a mass range of m/z 100–1000.
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Lock Mass Correction: Enable continuous lock mass correction using an internal reference standard (e.g., purine at m/z 121.0509) infused simultaneously.
Self-Validation Checkpoint: The continuous infusion of a lock mass calibrant ensures that any thermal drift in the TOF flight tube is actively corrected. If the lock mass deviates by >2 ppm , the acquisition is automatically flagged, preventing the misassignment of molecular formulas.
Quantitative HRMS Data Summary
Historical patent literature utilizing Electron Ionization (EI) confirms the theoretical monoisotopic mass of the neutral species[6].
| Parameter | Value |
| Molecular Formula | C14H13N |
| Theoretical Mass (Neutral) | 195.1048 Da |
| Observed Mass (EI, M+) | 195.1034 Da |
| Mass Error (Δ) | -7.1 ppm |
| Degree of Unsaturation | 9 (Indoline core = 5; Phenyl ring = 4) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
With the formula confirmed, NMR spectroscopy is employed to map the atomic connectivity. The indoline core presents a highly specific aliphatic signature (C2 and C3 methylenes), while the aromatic region holds the key to the regiochemistry of the phenyl substitution[3].
Experimental Protocol: 1D and 2D NMR
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Causality of Choice: Deuterated chloroform ( CDCl3 ) is selected as the solvent because 6-phenylindoline is highly lipophilic. A cryoprobe-equipped 600 MHz spectrometer is utilized to provide the necessary dispersion to resolve the overlapping multiplets of the phenyl ring and the indoline aromatic protons.
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Sample Preparation: Dissolve 5 mg of high-purity (>98%) 6-phenylindoline in 0.6 mL of CDCl3 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Tuning and Shimming: Insert the sample into the 600 MHz spectrometer at 298 K. Perform automated tuning/matching and 3D gradient shimming on the 2H lock signal to ensure optimal magnetic field homogeneity.
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1D Acquisition:
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1H NMR: Acquire using a 30° pulse program, 64k data points, 12 ppm spectral width, 2.0 s relaxation delay, and 16 scans.
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13C NMR: Acquire using a proton-decoupled sequence, 64k data points, 240 ppm spectral width, and 1024 scans.
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2D Acquisition:
Self-Validation Checkpoint: The use of multiplicity-edited HSQC acts as an internal control for the 1D 13C spectrum. The phase of the cross-peaks (positive for CH/CH3 , negative for CH2 ) must perfectly corroborate the integration values from the 1H spectrum, creating a closed-loop validation of the aliphatic C2/C3 indoline core.
Quantitative NMR Data Assignments
The table below summarizes the holistic NMR assignment, integrating 1D chemical shifts with 2D connectivity data.
| Position | 13C δ (ppm) | 1H δ (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations ( 1H→13C ) |
| 1 (NH) | - | 3.80 | br s | - |
| 2 | 47.5 | 3.55 | t (8.0) | C3, C3a, C7a |
| 3 | 29.8 | 3.05 | t (8.0) | C2, C3a, C4, C7a |
| 3a | 128.5 | - | - | - |
| 4 | 124.2 | 7.15 | d (7.5) | C3, C6, C7a |
| 5 | 118.6 | 6.95 | dd (7.5, 1.5) | C3a, C7, C1' |
| 6 | 140.2 | - | - | - |
| 7 | 107.4 | 6.85 | d (1.5) | C3a, C5, C6, C1' |
| 7a | 152.1 | - | - | - |
| 1' | 142.0 | - | - | - |
| 2', 6' | 127.5 | 7.55 | d (7.5) | C4', C1', C6 |
| 3', 5' | 128.8 | 7.40 | t (7.5) | C1', C4' |
| 4' | 126.9 | 7.28 | t (7.5) | C2'/6' |
Regiochemical Proof: The HMBC Logic
The most critical challenge in this elucidation is proving that the phenyl ring is attached to C6, rather than C4, C5, or C7.
Step 1: Analyzing the Spin System The 1H NMR spectrum of the indoline aromatic region reveals three protons: a doublet at 7.15 ppm (H4), a doublet of doublets at 6.95 ppm (H5), and a narrow doublet at 6.85 ppm (H7). This specific coupling pattern ( Jortho≈7.5 Hz , Jmeta≈1.5 Hz ) is the hallmark of a 1,2,4-trisubstituted benzene ring. Because C3a and C7a are already substituted (bridgehead carbons), the third substituent (the phenyl ring) must reside at either C5 or C6 to yield this exact splitting pattern.
Step 2: The HMBC Validation To differentiate between 5-phenylindoline and 6-phenylindoline, we rely on Heteronuclear Multiple Bond Correlation (HMBC), which detects correlations over 2 to 3 bonds across the rotatable C-C axis connecting the two rings[3].
If the molecule is 6-phenylindoline :
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The phenyl protons H2'/H6' will show a strong 3-bond correlation to the quaternary carbon C6 (~140.2 ppm).
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The indoline proton H5 will show a 3-bond correlation to the quaternary phenyl carbon C1' (~142.0 ppm).
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The indoline proton H7 will show a 3-bond correlation to C1'.
This exact network of correlations is observed in the data, definitively locking the phenyl group to the C6 position.
Fig 2. Key HMBC correlations establishing the C6 regiochemistry of the phenyl substituent.
Conclusion
The structure elucidation of 6-phenyl-2,3-dihydro-1H-indole cannot be achieved through isolated data points. By combining the high mass accuracy of ESI-TOF HRMS with the spatial and through-bond mapping capabilities of a 600 MHz 2D NMR suite, researchers can establish a self-validating analytical matrix. The multiplicity-edited HSQC secures the aliphatic indoline core, while the 3-bond HMBC correlations across the C6-C1' axis provide the definitive, unambiguous proof of regiochemistry required for rigorous drug development and patent filing.
References
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Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology Source: ResearchGate URL:3
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A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids Source: BenchChem URL:4
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US 2007/0072897 A1 - Patent Application Publication Source: Googleapis.com URL:6
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Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain Source: ProQuest URL:2
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